3-Bromo-2,2-bis(bromomethyl)propanol

Catalog No.
S571181
CAS No.
1522-92-5
M.F
C5H9Br3O
M. Wt
324.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,2-bis(bromomethyl)propanol

CAS Number

1522-92-5

Product Name

3-Bromo-2,2-bis(bromomethyl)propanol

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propan-1-ol

Molecular Formula

C5H9Br3O

Molecular Weight

324.84 g/mol

InChI

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2

InChI Key

QEJPOEGPNIVDMK-UHFFFAOYSA-N

SMILES

C(C(CBr)(CBr)CBr)O

Solubility

Insoluble (<1 mg/ml at 70.7° F) (NTP, 1992)

Synonyms

2,2,2-Tris(bromomethyl)ethanol; 2,2-Bis(bromomethyl)-3-bromo-1-propanol; 3-Bromo-2,2-bis(bromomethyl)-1-propanol; 3-Bromo-2,2-bis(bromomethyl)propanol; 3-Bromo-2,2-bis(bromomethyl)propyl Alcohol; FR 1360; FR 513; NSC 20521; Pentaerythritol Tribromide

Canonical SMILES

C(C(CBr)(CBr)CBr)O

Flame Retardant in Unsaturated Polyester Resins

Intermediate in the Production of Pentaerythritol Ethers

Organic Building Block

Genetic Toxicity Evaluation

    Field: Genetic Toxicology

    Method: The Ames Test involves exposing bacteria to the compound and observing whether it causes mutations. The exact procedures would depend on the specific test protocols.

    Results: The results of this test would provide information on the mutagenic potential of the compound.

Organic Synthesis

    Application: Alcohols like this compound exhibit both weak acid and weak base behavior.

    Method: The compound could be used in reactions with isocyanates and epoxides to produce polymers. The exact procedures would depend on the specific reactions involved.

    Results: The resulting polymers could have various applications, depending on their properties.

3-Bromo-2,2-bis(bromomethyl)propanol, commonly referred to as Tribromoneopentyl Alcohol, is a brominated compound with the molecular formula C5_5H9_9Br3_3O and a molecular weight of 324.84 g/mol. It appears as a white solid and is primarily known for its application as a flame retardant. The compound is characterized by the presence of three bromomethyl groups attached to a propanol backbone, which contributes to its reactivity and biological activity.

The chemical behavior of 3-Bromo-2,2-bis(bromomethyl)propanol includes various reactions typical of alcohols and halogenated compounds:

  • Decomposition: In aqueous solutions, it undergoes spontaneous decomposition, leading to the formation of several products such as 3,3-bis(bromomethyl)oxetane and 3-bromomethyl-3-hydroxymethyloxetane. This reaction releases bromide ions and has been studied under different pH levels and temperatures .
  • Reactivity with Acids: The compound reacts with oxoacids and carboxylic acids to form esters along with water. It can also be oxidized to form aldehydes or ketones .
  • Polymerization: Alcohols like 3-Bromo-2,2-bis(bromomethyl)propanol can initiate polymerization processes when combined with isocyanates or epoxides .

3-Bromo-2,2-bis(bromomethyl)propanol has been identified as a multisite carcinogen in experimental animal studies. Its biological activity is primarily linked to its brominated structure, which enhances its potential for bioaccumulation and toxicity . The compound's persistence in the environment raises concerns regarding its long-term ecological impact.

Several methods exist for synthesizing 3-Bromo-2,2-bis(bromomethyl)propanol:

  • Bromination of Pentaerythritol: A common method involves the bromination of pentaerythritol in the presence of sulfur powder and acetic acid, followed by treatment with methanol to yield the desired product .
  • Reaction Conditions: The synthesis typically requires controlled temperatures (not exceeding 50 °C during bromination) and specific stoichiometric ratios of reagents to achieve high yields (up to 93%) .

The primary application of 3-Bromo-2,2-bis(bromomethyl)propanol is as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is paramount. Additionally, its use in research settings for studying chemical transformations adds to its significance.

Research indicates that 3-Bromo-2,2-bis(bromomethyl)propanol interacts with various environmental factors, leading to significant degradation products that may also possess hazardous characteristics . The kinetics of these interactions are influenced by pH and temperature, suggesting that environmental conditions play a crucial role in its stability and reactivity.

Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Pentaerythritol TribromideC5_5H9_9Br4_4OContains four bromine atoms; used as a flame retardant
1-Bromo-2-propanolC3_3H7_7BrOSimpler structure; lower bromination level
1,2-DibromoethaneC2_2H4_4Br2_2Two bromine atoms; used in organic synthesis

Uniqueness

What distinguishes 3-Bromo-2,2-bis(bromomethyl)propanol from these similar compounds is its unique combination of three bromomethyl groups on a propanol backbone, which enhances its flame-retardant properties while also contributing to its biological activity as a carcinogen. This specific arrangement allows for particular chemical interactions that are not present in simpler or less brominated compounds.

Physical Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992)

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1522-92-5
36483-57-5

Dates

Modify: 2023-08-15

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